molecular formula C21H21BrN2O3 B11316129 6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11316129
M. Wt: 429.3 g/mol
InChI Key: XGOSDESYGGDRHH-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a chromene precursor followed by amide formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the coupling of the brominated chromene with the amine derivative under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the chromene core with the dimethylamino and methylphenyl groups also contributes to its distinct properties.

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

6-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H21BrN2O3/c1-13-4-6-14(7-5-13)17(24(2)3)12-23-21(26)20-11-18(25)16-10-15(22)8-9-19(16)27-20/h4-11,17H,12H2,1-3H3,(H,23,26)

InChI Key

XGOSDESYGGDRHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N(C)C

Origin of Product

United States

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